シクロソマトスタチン

概要

説明

Cyclosomatostatin is a peptide that functions as an inhibitor of growth hormone release. It acts by binding to somatostatin receptors on the surface of pituitary cells, thereby inhibiting the release of growth hormone .

科学的研究の応用

Cyclosomatostatin has been studied in various contexts:

Cancer Research: It inhibits somatostatin receptor type 1 (SSTR1) signaling and decreases cell proliferation in colorectal cancer (CRC) cells.

Neuroendocrine Disorders: Its somatostatin receptor antagonism makes it relevant for managing neuroendocrine tumors.

Growth Regulation: By modulating growth hormone release, Cyclosomatostatin may have therapeutic implications.

作用機序

シクロソマトスタチンの作用機序は、特にSSTR1を含むソマトスタチン受容体(SSTR)への結合に関与しています。 この相互作用は下流のシグナル伝達経路を阻害し、細胞増殖とホルモン放出に影響を与えます。

6. 類似の化合物との比較

シクロソマトスタチンは、オクトレオチドやランレオチドなどの他のソマトスタチンアナログと類似点を共有しています。 その独特の環状構造は、直鎖状アナログと区別されます。

生化学分析

Biochemical Properties

Cyclosomatostatin interacts with somatostatin receptors, particularly somatostatin receptor type 1 (SSTR1). It inhibits the signaling pathways mediated by these receptors, thereby blocking the effects of somatostatin. This compound has been shown to decrease cell proliferation, reduce the size of ALDH+ cell populations, and inhibit sphere formation in colorectal cancer cells . Additionally, cyclosomatostatin can modulate the release of growth hormone, insulin, and glucagon by blocking somatostatin’s inhibitory effects .

Cellular Effects

Cyclosomatostatin exerts significant effects on various cell types and cellular processes. In colorectal cancer cells, it inhibits cell proliferation and reduces the size of ALDH+ cell populations . It also affects cell signaling pathways by inhibiting somatostatin receptor type 1 (SSTR1) signaling, which contributes to the quiescence of colon cancer stem cells . Furthermore, cyclosomatostatin has been shown to influence gene expression and cellular metabolism by modulating the activity of somatostatin receptors .

Molecular Mechanism

The molecular mechanism of cyclosomatostatin involves its binding to somatostatin receptors, particularly SSTR1. By antagonizing these receptors, cyclosomatostatin inhibits the downstream signaling pathways mediated by somatostatin. This includes the inhibition of enzyme activity, such as the suppression of growth hormone, insulin, and glucagon release . Additionally, cyclosomatostatin can modulate gene expression by affecting the signaling pathways regulated by somatostatin receptors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cyclosomatostatin have been observed to change over time. The compound is stable when stored at -20°C and can be used for up to 12 months . In vitro studies have shown that cyclosomatostatin can fully block the effects of somatostatin and partially reverse the inhibitory effects of cortistatin . Long-term effects on cellular function include the inhibition of cell proliferation and modulation of gene expression .

Dosage Effects in Animal Models

The effects of cyclosomatostatin vary with different dosages in animal models. In aged rats, cyclosomatostatin dose-dependently induces catalepsy, a model of extrapyramidal disorders . This cataleptic response can be reversed by a somatostatin analog, octreotide . Additionally, cyclosomatostatin has been shown to increase plasma levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) in tilapia . High doses of cyclosomatostatin may lead to toxic or adverse effects, such as catalepsy in aged rats .

Metabolic Pathways

Cyclosomatostatin is involved in various metabolic pathways, particularly those regulated by somatostatin receptors. It blocks the effects of somatostatin on airway β-adrenergic function, CRF-induced suppression of gastric emptying, and modulation of acetylcholine release . Additionally, cyclosomatostatin can influence metabolic flux and metabolite levels by inhibiting somatostatin receptor signaling pathways .

Transport and Distribution

Cyclosomatostatin is transported and distributed within cells and tissues through a multispecific transporter system. This system is responsible for the rapid elimination of cyclosomatostatin via the biliary pathway . The compound’s transport is driven by a sodium gradient and membrane potential, allowing it to interact with various transporters and binding proteins . Cyclosomatostatin’s localization and accumulation within cells are influenced by its interactions with these transporters .

Subcellular Localization

The subcellular localization of cyclosomatostatin is highly specific to the receptor type it interacts with. Somatostatin receptor type 1 (SSTR1) is targeted pre-synaptically to axons, while other receptor types are distributed post-synaptically to neuronal somata and dendrites . This localization is crucial for cyclosomatostatin’s activity and function, as it allows the compound to effectively modulate somatostatin receptor signaling pathways .

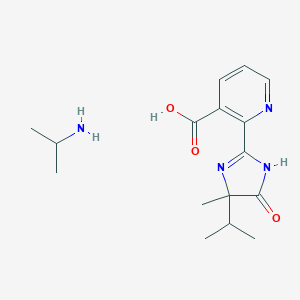

準備方法

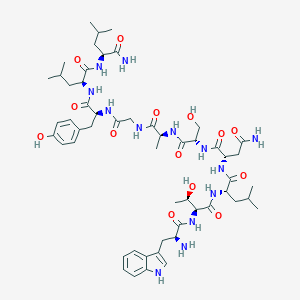

合成経路と反応条件: シクロソマトスタチンの具体的な合成経路は、文献では広く記載されていません。 通常、Fmoc(9-フルオレニルメトキシカルボニル)化学を用いた固相ペプチド合成(SPPS)によって得られます。 SPPSでは、ペプチド鎖は固体支持体上で段階的に伸長され、各アミノ酸残基が順次添加されます。 カップリング中の不要な副反応を防ぐために、保護基が使用されます。

工業的製造方法: シクロソマトスタチンの工業規模での製造には、化学合成または微生物システムにおける組み換え発現が含まれる場合があります。 大規模製造方法に関する詳細な情報は限られています。

3. 化学反応解析

反応の種類: シクロソマトスタチンは、安定した環状構造のため、広範囲の化学的変換を起こしません。 特定の条件下では、ペプチド結合加水分解に関与する可能性があります。

一般的な試薬と条件:ペプチド結合加水分解: シクロソマトスタチンは、トリプシンやキモトリプシンなどのタンパク質分解酵素を使用して、構成アミノ酸に分解することができます。

固相ペプチド合成(SPPS): Fmoc保護アミノ酸、カップリング試薬(例:HBTU、HATU)、および塩基(例:DIEA)は、SPPSで一般的に使用されます。

主要な生成物: シクロソマトスタチン加水分解の主な生成物は、その配列を構成する個々のアミノ酸です。

4. 科学研究の応用

シクロソマトスタチンは、さまざまな文脈で研究されてきました。

がん研究: それはソマトスタチン受容体タイプ1(SSTR1)シグナル伝達を阻害し、大腸がん(CRC)細胞の細胞増殖を減少させます.

神経内分泌疾患: そのソマトスタチン受容体拮抗作用は、神経内分泌腫瘍の管理に関連しています。

成長調節: 成長ホルモンの放出を調節することで、シクロソマトスタチンは治療上の意味合いを持つ可能性があります。

化学反応の分析

Types of Reactions: Cyclosomatostatin does not undergo extensive chemical transformations due to its stable cyclic structure. it may participate in peptide bond hydrolysis under certain conditions.

Common Reagents and Conditions:Peptide Bond Hydrolysis: Cyclosomatostatin can be cleaved into its constituent amino acids using proteolytic enzymes such as trypsin or chymotrypsin.

Solid-Phase Peptide Synthesis (SPPS): Fmoc-protected amino acids, coupling reagents (e.g., HBTU, HATU), and base (e.g., DIEA) are commonly used in SPPS.

Major Products: The primary product of Cyclosomatostatin hydrolysis is the individual amino acids that constitute its sequence.

類似化合物との比較

Cyclosomatostatin shares similarities with other somatostatin analogs, such as octreotide and lanreotide. its unique cyclic structure distinguishes it from linear analogs.

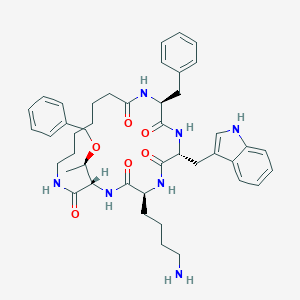

特性

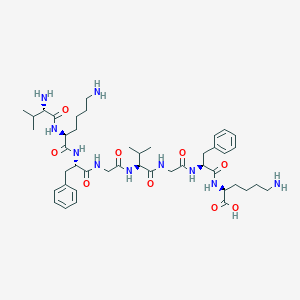

IUPAC Name |

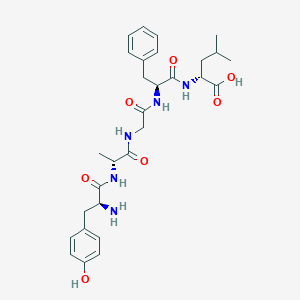

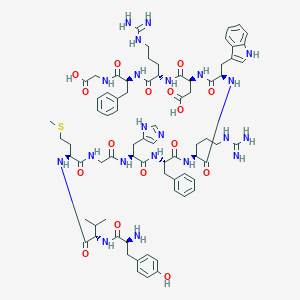

(3S,6S,9R,12S)-6-(4-aminobutyl)-12-benzyl-9-(1H-indol-3-ylmethyl)-3-[(1R)-1-phenylmethoxyethyl]-1,4,7,10,13-pentazacycloicosane-2,5,8,11,14-pentone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H57N7O6/c1-30(57-29-32-18-8-5-9-19-32)40-44(56)46-25-15-3-2-10-23-39(52)48-37(26-31-16-6-4-7-17-31)42(54)50-38(27-33-28-47-35-21-12-11-20-34(33)35)43(55)49-36(41(53)51-40)22-13-14-24-45/h4-9,11-12,16-21,28,30,36-38,40,47H,2-3,10,13-15,22-27,29,45H2,1H3,(H,46,56)(H,48,52)(H,49,55)(H,50,54)(H,51,53)/t30-,36+,37+,38-,40+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHVHQZYJGWGAKN-ZUWUZHNASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)NCCCCCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)NCCCCCCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H57N7O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901004468 | |

| Record name | 6-(4-Aminobutyl)-12-benzyl-3-[1-(benzyloxy)ethyl]-9-[(1H-indol-3-yl)methyl]-1,4,7,10,13-pentaazacycloicosa-1,4,7,10,13-pentaene-2,5,8,11,14-pentol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901004468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

780.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84211-54-1 | |

| Record name | Somatostatin, cyclo-(7-aminoheptanoyl-phenylalanyl-tryptophyl-lysyl-benzylthreonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084211541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(4-Aminobutyl)-12-benzyl-3-[1-(benzyloxy)ethyl]-9-[(1H-indol-3-yl)methyl]-1,4,7,10,13-pentaazacycloicosa-1,4,7,10,13-pentaene-2,5,8,11,14-pentol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901004468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

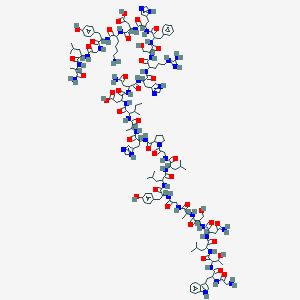

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

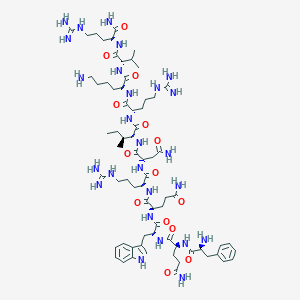

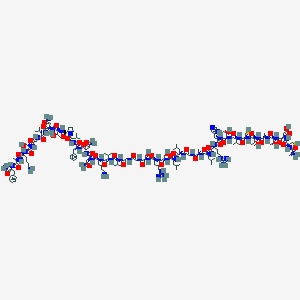

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-5-carbamimidamidopentanoic acid](/img/structure/B13250.png)

![Lys-[Des-Arg9]Bradykinin](/img/structure/B13264.png)